molecular formula C48H48O4P2Ru B049352 (S)-Ru(OAc)2(H8-BINAP) CAS No. 142962-95-6

(S)-Ru(OAc)2(H8-BINAP)

Cat. No. B049352
M. Wt: 851.9 g/mol
InChI Key: BWYPLACAJUYPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (S)-Ru(OAc)2(H8-BINAP) involves the coordination of the chiral diphosphine ligand BINAP to ruthenium centers in the presence of acetate ligands. A notable approach to studying this complex involves protonation and NMR studies, revealing insights into its formation and structure through interactions with various reactants, such as triflic acid, which facilitates the P-C bond splitting reaction, producing acetic anhydride and water as byproducts (Geldbach et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of (S)-Ru(OAc)2(H8-BINAP) complexes highlights their distinct coordination environments and geometries. X-ray diffraction studies have provided detailed insights into the solid-state structures of these complexes, revealing the coordination mode of BINAP as a six-electron donor to the Ru(II) center and showcasing the diverse bonding arrangements and steric influences of various substituents (Geldbach et al., 2006).

Chemical Reactions and Properties

(S)-Ru(OAc)2(H8-BINAP) is involved in a variety of chemical reactions, demonstrating its versatility as a catalyst. It has been shown to facilitate P-C bond splitting reactions under certain conditions, leading to the formation of cationic triflates and showcasing its potential in promoting complex transformations with significant implications for organic synthesis and catalysis (Reijer et al., 2000).

Scientific Research Applications

Structural Studies on Ru(II)–Binap Complexes

Research has explored the solid-state structures of Ru(II)–Binap complexes, revealing unique bonding and solution behaviors. Geldbach et al. (2006) reported on complexes prepared by treating Ru(OAc)2(Binap) with specific reagents, highlighting the Binap as a donor to the Ru(II) and providing insights into the unusual cation structures arising from reactions (Geldbach, Pregosin, Rizzato, & Albinati, 2006).

Catalytic Applications

Ru(OAc)2(H8-BINAP) complexes have been investigated for their catalytic applications, particularly in asymmetric hydrogenation. For example, Zhou et al. (2002) synthesized a novel family of chiral ortho-substituted BINAPO ligands, demonstrating their efficacy in Ru-catalyzed asymmetric hydrogenations of β-aryl-substituted β-(acylamino)acrylates and β-keto esters. These studies offer a route to prepare β-aryl-substituted β-amino acids and β-hydroxyl acids with high enantioselectivity (Zhou, Tang, Wang, Li, & Zhang, 2002).

Reaction Mechanisms and Bond Splitting

Research has delved into the reaction mechanisms involving Ru(OAc)2(Binap) complexes, including bond splitting reactions. P−C bond splitting reactions in Ruthenium(II) complexes of Binap have been studied, offering insights into the formation of cationic triflates and revealing novel Ru–F–H interactions (Reijer, Wörle, & Pregosin, 2000).

Novel Bonding and Cyclometalation

The chemistry of Ruthenium(II) alkyl Binap complexes has been explored, showing novel bonding, cyclometalation, and P−C bond splitting. These studies provide a foundation for understanding the complex behaviors of Ru-Binap ligands in reactions, including slow P-C bond cleavage and the formation of new cyclometalated complexes (Geldbach, Pregosin, & Albinati, 2003).

X-ray Diffraction and NMR Studies

Further research has focused on X-ray diffraction and NMR studies on a series of Binap-based Ru(II) hydroxyphosphine pi-arene complexes, revealing insights into the coordination modes and bonding dynamics of these complexes. Such studies are crucial for designing and understanding the behavior of Ru-Binap complexes in various chemical environments (Geldbach, Breher, Gramlich, Kumar, & Pregosin, 2004).

Safety And Hazards

“(S)-H8-BINAP” is classified as a technical grade compound . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, rinsing thoroughly with water, and consulting a physician . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYPLACAJUYPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ru(OAc)2(H8-BINAP)

CAS RN

142962-95-6
Record name (S)-Ru(OAc)2(H8-BINAP)
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